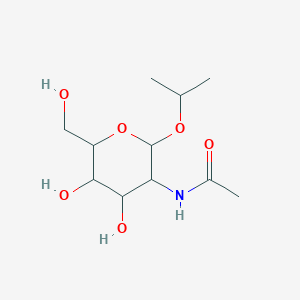![molecular formula C9H21N3O B12137211 1-Butyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B12137211.png)
1-Butyl-3-[2-(dimethylamino)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-[2-(dimethylamino)ethyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a butyl group and a dimethylaminoethyl group attached to the urea moiety
Méthodes De Préparation
The synthesis of 1-Butyl-3-[2-(dimethylamino)ethyl]urea can be achieved through several synthetic routes. One common method involves the reaction of butyl isocyanate with 2-(dimethylamino)ethylamine under controlled conditions. The reaction typically proceeds at room temperature and may require a catalyst to enhance the reaction rate. Industrial production methods may involve the use of flow microreactor systems to ensure efficient and sustainable synthesis .
Analyse Des Réactions Chimiques
1-Butyl-3-[2-(dimethylamino)ethyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Esterification: It can participate in esterification reactions, forming esters in the presence of carboxylic acids and catalysts like dicyclohexylcarbodiimide.
Applications De Recherche Scientifique
1-Butyl-3-[2-(dimethylamino)ethyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of 1-Butyl-3-[2-(dimethylamino)ethyl]urea involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with cellular membranes, affecting their permeability and function .
Comparaison Avec Des Composés Similaires
1-Butyl-3-[2-(dimethylamino)ethyl]urea can be compared with other similar compounds, such as:
1-tert-Butyl-3-[2-(dimethylamino)ethyl]urea: This compound has a tert-butyl group instead of a butyl group, which may influence its reactivity and applications.
1-ethyl-3-[2-(dimethylamino)ethyl]urea:
Propriétés
Formule moléculaire |
C9H21N3O |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
1-butyl-3-[2-(dimethylamino)ethyl]urea |
InChI |
InChI=1S/C9H21N3O/c1-4-5-6-10-9(13)11-7-8-12(2)3/h4-8H2,1-3H3,(H2,10,11,13) |
Clé InChI |
VLFSUUBWJQWJKY-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)NCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethylphenyl)a cetamide](/img/structure/B12137130.png)
![3-[(2-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B12137141.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137144.png)
![3-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B12137154.png)


![4-{[3-(4-Fluorobenzenesulfonamido)quinoxalin-2-yl]amino}benzene-1-sulfonamide](/img/structure/B12137160.png)
![1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo [d]furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12137161.png)
![N-(3-acetylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B12137170.png)
![N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137173.png)
![4-(1-benzofuran-2-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12137175.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12137181.png)
![(5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12137183.png)
![3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B12137196.png)
